Cas no 1092-04-2 (Estr-4-en-3-one,17-hydroxy-2-methyl-, (2a,17b)-)

1092-04-2 structure
商品名:Estr-4-en-3-one,17-hydroxy-2-methyl-, (2a,17b)-
Estr-4-en-3-one,17-hydroxy-2-methyl-, (2a,17b)- 化学的及び物理的性質
名前と識別子
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- Estr-4-en-3-one,17-hydroxy-2-methyl-, (2a,17b)-
- Estr-4-en-3-one, 17.beta.-hydroxy-2.alpha.-methyl-
- Estr-4-en-3-one, 17.β.-hydroxy-2.α.-methyl-
- 2,3-DIHYDROXYURS-12-EN-28-OIC ACID
- 2-A-HYDROXYURSOLIC ACID
- 2ALPHA-HYDROXYURSOLIC ACID
- Colosolic acid
- CORIOLUSVERSICOLORPOLYSACCHARIDE
- Corosolic
- Corsolicacid
- HYDROXYURSOLIC ACID
- 17beta-hydroxy-2alpha-methylestr-4-en-3-one
- RU-3110
- Estr-4-en-3-one, (2.alpha.,17.beta.)-
- U 5520
- UNII-N6WOZ37NLU
- NSC29840
- 2alpha-Methyl-19-nortestosterone
- N6WOZ37NLU
- 2-.alpha.-methyl-19-nortestosterone
- 2.alpha.-Methyl-19-nortestosterone
- 19-Nortestosterone, 2.alpha.-methyl-
- NSC-29840
- SCHEMBL16188696
- Q27148892
- RU 3110
- (2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- CHEBI:79760
- Estr-4-en-3-one, 17-hydroxy-2-methyl-, (2.alpha.,17.beta.)-
- 17-Hydroxy-2-methylestr-4-en-3-one
- 1092-04-2
- NSC 29840
- 17-.beta.-hydroxy-2-.alpha.-methylestr-4-en-3-one
- DTXSID00911026
-
- インチ: InChI=1S/C19H28O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,13-16,18,21H,3-9H2,1-2H3
- InChIKey: KJERLNHLVKUCEM-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C)CC2C3CCC4(C(CCC4C3CCC2=C1)O)C
計算された属性
- せいみつぶんしりょう: 288.20900
- どういたいしつりょう: 288.208930132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 494
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- PSA: 37.30000
- LogP: 3.73510
Estr-4-en-3-one,17-hydroxy-2-methyl-, (2a,17b)- 関連文献
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1. 969. Modified steroid hormones. Part XXIX. Some 17α-chloroethynyl-17β-hydroxy-derivativesC. Burgess,D. Burn,J. W. Ducker,B. Ellis,P. Feather,A. K. Hiscock,A. P. Leftwick,J. S. Mills,V. Petrow J. Chem. Soc. 1962 4995
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2. Conformational studies. Part 9. Some exceptions to the axial halogeno-ketone ruleJohn S. E. Holker,W. Reginald Jones,Michael G. R. Leeming,Gerald M. Holder,John M. Midgley,John E. Parkin,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1978 253
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3. 561. Steroids containing ring A aromatic. Part VII. Oxidative cleavage of 1-hydroxy-4-methyl-1,3,5(10)-triene steroidsE. Caspi,P. K. Grover,D. M. Piatak,Y. Shimizu J. Chem. Soc. 1965 3052
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4. Total synthesis of 12-methyl-19-nor-steroidsRobert V. Coombs,Robert P. Danna J. Chem. Soc. Perkin Trans. 1 1976 1643
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5. Conformational studies. Part 5. Functionalisation of methyl groups in 4,4-dimethyl steroidsJohn M. Midgley,John E. Parkin,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1977 834
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D. N. Kirk Nat. Prod. Rep. 1986 3 505
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A. B. Turner Nat. Prod. Rep. 1992 9 37
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8. 249. Steroids. Part CLXXII. Factors controlling the direction of enol acetylation of 3-oxo-steroidsB. Berkoz,E. P. Chavez,Carl Djerassi J. Chem. Soc. 1962 1323
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9. Cycloaddition route to 14,17-ethano- and 14-alkyl-19-norsteroidsJames R. Bull,Russell I. Thomson J. Chem. Soc. Perkin Trans. 1 1990 241
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J. Elks Nat. Prod. Rep. 1985 2 461
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